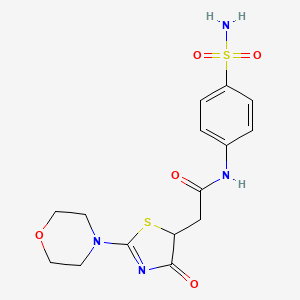

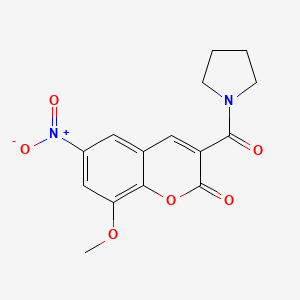

![molecular formula C7H4N2O4 B2357411 4-Nitrobenzo[d]oxazol-2(3H)-one CAS No. 28955-71-7](/img/structure/B2357411.png)

4-Nitrobenzo[d]oxazol-2(3H)-one

Übersicht

Beschreibung

4-Nitrobenzo[d]oxazol-2(3H)-one is a chemical compound that belongs to the class of benzoxazoles . Benzoxazoles are an important class of bioactive compounds due to their versatile applications in the field of pharmaceuticals and various biological systems . They are encountered in various natural products and are used in drug and agrochemical discovery programs .

Synthesis Analysis

The synthesis of 2-substituted benzoxazole derivatives, which would include 4-Nitrobenzo[d]oxazol-2(3H)-one, has been reported from 2-(benzo[d]oxazol-2-yl) aniline . A rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates has been developed for the first time. This reaction allows divergent syntheses of two significant N-heterocycles, five-membered N- (3-substituted benzo [d]oxazol-2 (3H)-ylidene)amines and dihydrobenzo [d]oxazoles .Molecular Structure Analysis

The molecular structure of 4-Nitrobenzo[d]oxazol-2(3H)-one can be analyzed using techniques such as 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis

The reaction of 4-[5-(bromomethyl)oxazol-2-yl]-18-norisopimarane with sodium azide in the presence of hydrated copper sulfate and sodium ascorbate in DMF gave the corresponding azide, from which new diterpenoid derivatives containing a 1H-substituted 1,2,3-triazol-4-yl substituent were synthesized .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Nitrobenzo[d]oxazol-2(3H)-one can be analyzed using techniques such as IR spectroscopy .Wissenschaftliche Forschungsanwendungen

Mycobacterium tuberculosis InhA Inhibition

4-Nitrobenzo[d]oxazol-2(3H)-one derivatives have been investigated as novel inhibitors of Mycobacterium tuberculosis (MTB) InhA, an essential enzyme involved in mycolic acid biosynthesis. Researchers designed a series of substituted 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives based on a lead compound. Among these, 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide exhibited promising activity with an IC50 of 5.12 ± 0.44 μM against MTB InhA. It also inhibited drug-sensitive MTB strains and showed no cytotoxicity at 100 μM .

Synthesis of Key Intermediates

4-Nitrobenzo[d]oxazol-2(3H)-one serves as a crucial intermediate in the synthesis of various compounds. It is commonly used in the preparation of pharmaceuticals, organic dyes, and OLED (organic light-emitting diode) materials. Its unique structure makes it valuable for constructing more complex molecules .

Anticancer Research

While not extensively studied, benzoxazolone derivatives, including 4-Nitrobenzo[d]oxazol-2(3H)-one, have potential in anticancer research. Lead compounds with benzothiazole scaffolds (similar to benzoxazolones) have shown promising in vitro anticancer activity. Further exploration of their mechanisms and optimization could yield valuable chemotherapeutic agents .

Zukünftige Richtungen

Benzoxazoles are the structural isosteres of nucleic bases adenine and guanine which allow them to interact easily with the biological receptors . This highlights the level of interest in the synthetic approaches of new benzoxazole derivatives and prompts many researchers to explore the potential applicability of this important pharmacophoric scaffold .

Wirkmechanismus

Target of Action

For instance, 2-aminobenzoxazoles have been used as small-molecule antagonists for somatostatin receptor subtype 5 and as partial antagonists for serotonin (5-hydroxytryptamine) receptors , which are promising targets for the treatment of Alzheimer’s disease and schizophrenia .

Mode of Action

A related process involving benzoxazoles involves a direct c–h amination catalyzed by nbu4ni . This reaction occurs in the absence of a metal catalyst and requires tert-butyl hydroperoxide as an oxidant . The process results in the formation of a variety of substituted benzoxazol-2-amines .

Biochemical Pathways

The amination of benzoxazoles, a process related to this compound, is a significant reaction in synthetic organic chemistry . It has been widely used in the synthesis of organic compounds and natural products .

Result of Action

The amination of benzoxazoles, a process related to this compound, results in the formation of a variety of substituted benzoxazol-2-amines . These amines could potentially interact with various biological targets, leading to diverse cellular effects.

Action Environment

It’s worth noting that the amination of benzoxazoles can be performed under microwave irradiation , suggesting that the reaction conditions could potentially influence the compound’s action.

Eigenschaften

IUPAC Name |

4-nitro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O4/c10-7-8-6-4(9(11)12)2-1-3-5(6)13-7/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZMRVOOBBPFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=O)N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrobenzo[d]oxazol-2(3H)-one | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

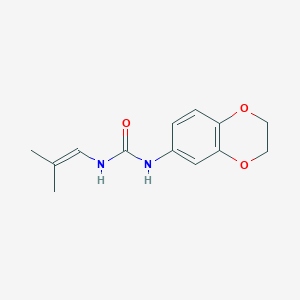

![1-(4-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2357329.png)

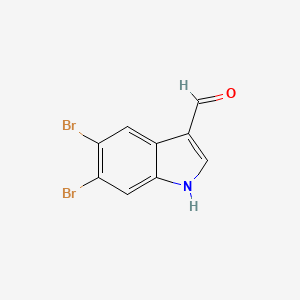

![5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357330.png)

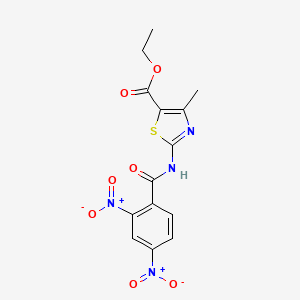

![3,4,5-triethoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2357334.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2357336.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2357341.png)

![2-ethoxy-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2357344.png)

![1-[5-(Furan-2-yl)thiophen-2-yl]-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2357345.png)

![(E)-3-(but-2-en-1-yl)-8-(2-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357347.png)